molecular formula C17H15N3O3 B585933 Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate CAS No. 31430-19-0

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate

Cat. No.: B585933
CAS No.: 31430-19-0
M. Wt: 309.325
InChI Key: NKAOSHOZUSWEMQ-UHFFFAOYSA-N
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Description

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate is a chemical compound known for its significant role in pharmaceutical research and development. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is often used as a reference standard in pharmaceutical testing and is related to the antiparasitic drug mebendazole .

Mechanism of Action

Target of Action

The primary targets of this compound are parasitic worms, including giardia, roundworms, hookworms, whipworms, the Taenia genus of tapeworms, pinworms, aelurostrongylus, paragonimiasis, strongyles, and Strongyloides . These organisms cause a variety of parasitic infections, and the compound acts as an anthelmintic, eliminating these parasites from the host organism .

Mode of Action

This disrupts the cytoskeleton of the parasite, impairing nutrient uptake and causing its eventual death .

Biochemical Pathways

The compound affects the biochemical pathways related to the formation and function of microtubules within the cells of the parasites . By inhibiting the polymerization of beta-tubulin, it disrupts the normal functioning of these pathways, leading to the death of the parasite .

Pharmacokinetics

It is known that benzimidazole carbamates are generally poorly absorbed in the gastrointestinal tract . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action is the elimination of parasitic worms from the host organism . This leads to the resolution of the symptoms associated with the parasitic infection .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption . Additionally, the presence of food in the stomach can influence the absorption of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate typically involves the reaction of 5-benzoyl-1H-benzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature and pressure, are optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines .

Scientific Research Applications

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate is unique due to its specific structure and biological activity. Similar compounds include:

    Mebendazole: An antiparasitic drug with a similar benzimidazole structure.

    Albendazole: Another benzimidazole derivative used to treat parasitic infections.

    Thiabendazole: Known for its antifungal and antiparasitic properties.

    Fenbendazole: Used in veterinary medicine for its antiparasitic effects

These compounds share the benzimidazole core structure but differ in their substituents and specific applications, highlighting the uniqueness of this compound in terms of its chemical properties and biological activities.

Properties

IUPAC Name

ethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-23-17(22)20-16-18-13-9-8-12(10-14(13)19-16)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAOSHOZUSWEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185354
Record name Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31430-19-0
Record name Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL (5-BENZOYL-1H-BENZIMIDAZOL-2-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8Z137Y72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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